

Hydrothermal Synthesis of Nickel(II) Sulfide Nanoparticles: Application Notes and Protocols

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Compound of Interest

Compound Name: Nickel(II) sulfide

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This document provides detailed application notes and experimental protocols for the hydrothermal synthesis of **Nickel(II) sulfide** (NiS) nanoparticles. It covers their application in energy storage, catalysis, and emerging biomedical fields, including drug delivery and photothermal therapy.

Introduction

Nickel(II) sulfide (NiS) nanoparticles have garnered significant attention due to their unique electronic, optical, and catalytic properties. The hydrothermal synthesis method offers a versatile and straightforward approach to produce NiS nanoparticles with controlled morphology, crystal phase, and size by tuning reaction parameters such as temperature, time, precursors, and surfactants. These tailored nanoparticles show great promise in a variety of applications, from high-performance supercapacitors and lithium-ion batteries to efficient catalysts and novel platforms for cancer therapy.

Applications of Nickel(II) Sulfide Nanoparticles

Energy Storage

NiS nanoparticles are promising electrode materials for supercapacitors and lithium-ion batteries due to their high theoretical specific capacitance and charge storage capacity. The nanostructured morphology provides a large surface area for electrochemical reactions, while the inherent conductivity of nickel sulfide facilitates efficient charge transfer.

Catalysis

The high surface area and active sites of NiS nanoparticles make them effective catalysts for various chemical reactions. They have been successfully employed in the electrocatalytic hydrogen evolution reaction (HER), oxygen evolution reaction (OER), and the reduction of organic pollutants like 4-nitrophenol.[1] Different phases of nickel sulfide, such as NiS, NiS₂, and Ni₃S₄, exhibit distinct catalytic activities.[1]

Drug Delivery and Photothermal Therapy

In the biomedical field, NiS nanoparticles are being explored as carriers for targeted drug delivery and as agents for photothermal therapy (PTT). Their ability to absorb near-infrared (NIR) light and convert it into heat makes them suitable for localized hyperthermia treatment of tumors.[2] Furthermore, their surface can be functionalized for loading therapeutic agents, which can be released in response to specific stimuli like the acidic tumor microenvironment.

Data Presentation: Synthesis Parameters and Nanoparticle Properties

The following tables summarize the quantitative data from various studies on the hydrothermal synthesis of NiS nanoparticles, highlighting the influence of synthesis parameters on the resulting nanoparticle characteristics and performance in different applications.

Table 1: Hydrothermal Synthesis of NiS Nanoparticles for Supercapacitors

Nickel Precursor	Sulfur Precursor	Temperature (°C)	Time (h)	Additive	Nanoparticle Morphology	Crystal Phase	Specific Capacitance (F/g)	Reference
Ni(CH ₃ COO) ₂ ·4H ₂ O	CS(NH ₂) ₂	150	12	CO(NH ₂) ₂	Aggregated Nanoparticles	β-NiS	638.34 C/g at 1 A/g	[3][4]
Ni(NO ₃) ₂ ·6H ₂ O	CS(NH ₂) ₂	180	12	None	Nanorods	-	1097 at 2 mA/cm ²	[5]
Nickel Acetate	Thiourea	200	24	None	Nanorods	Rhombohedral	-	[6]

Table 2: Hydrothermal Synthesis of NiS Nanoparticles for Lithium-Ion Batteries

Nickel Precursor	Sulfur Precursor	Temperature (°C)	Time (h)	Additive	Nanoparticle Morphology	Crystal Phase	Reversible Capacity (mAh/g)	Reference
-	-	-	-	-	Nanospheres	-	1402.3 at 200 mA/g after 280 cycles	[1][7][8]

Table 3: Hydrothermal Synthesis of NiS Nanoparticles for Catalysis

Nickel Precursor	Sulfur Precursor	Temperature (°C)	Time (h)	Additive	Nanoparticle Morphology	Crystal Phase	Catalytic Application	Reference
Ni(NO ₃) ₂ ·6H ₂ O	Thiourea	-	-	EDTA	Hierarchical Structures	Mixed phases	4-nitrophenol reduction	
Nickel Nitrate	Thiourea	-	-	EDTA	Hierarchical Structures	Ni ₃ S ₄ and Ni ₁₇ S ₁₈	4-nitrophenol reduction	[9]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of β -NiS Nanoparticles for Supercapacitor Electrodes

This protocol is adapted from the work of Liu et al. for the synthesis of β -NiS nanoparticles.[3]
[4]

Materials:

- Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)
- Thiourea (CS(NH₂)₂)
- Urea (CO(NH₂)₂)
- Deionized water
- Ethanol
- Teflon-lined stainless steel autoclave (50 mL)

- Magnetic stirrer
- Centrifuge
- Drying oven

Procedure:

- Dissolve 3 mmol of $\text{Ni}(\text{CH}_3\text{COO})_2 \cdot 4\text{H}_2\text{O}$, 15 mmol of $\text{CS}(\text{NH}_2)_2$, and 10 mmol of $\text{CO}(\text{NH}_2)_2$ in 40 mL of deionized water in a beaker.
- Stir the mixture magnetically for 30 minutes to ensure homogeneity.
- Transfer the resulting solution into a 50 mL Teflon-lined stainless steel autoclave.
- Seal the autoclave and heat it at 150°C for 12 hours in a laboratory oven.
- After the reaction, allow the autoclave to cool down to room temperature naturally.
- Collect the black precipitate by centrifugation at 6000 rpm for 10 minutes.
- Wash the collected product with deionized water and ethanol three times each to remove any unreacted precursors and byproducts.
- Dry the final product in an oven at 70°C for 12 hours.

Protocol 2: Hydrothermal Synthesis of NiS Nanospheres for Lithium-Ion Battery Anodes

This protocol is based on a method for preparing NiS nanospheres with high reversible capacity.^{[1][7][8]}

Materials:

- Nickel salt (e.g., Nickel chloride or Nickel nitrate)
- Sulfur source (e.g., Thiourea or Sodium thiosulfate)

- Solvent (e.g., Deionized water or Ethanol)
- Teflon-lined stainless steel autoclave
- Magnetic stirrer
- Centrifuge
- Drying oven

Procedure:

- Prepare aqueous solutions of the nickel salt and the sulfur source.
- Mix the solutions in a beaker and stir for 30 minutes.
- Transfer the mixture to a Teflon-lined stainless steel autoclave.
- Seal the autoclave and heat it to a temperature between 160°C and 200°C for 12 to 24 hours.
- Allow the autoclave to cool to room temperature.
- Collect the precipitate by centrifugation.
- Wash the product with deionized water and ethanol.
- Dry the synthesized NiS nanospheres in an oven.

Protocol 3: Representative Synthesis of NiS Nanoparticles for Photothermal Therapy and Drug Delivery

This protocol describes a general method for synthesizing NiS nanoparticles suitable for biomedical applications. Surface modification for drug loading is detailed in Protocol 4.

Materials:

- Nickel(II) nitrate hexahydrate ($\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
- Thiourea ($\text{CS}(\text{NH}_2)_2$)
- Ethylenediaminetetraacetic acid (EDTA) (as a capping agent)
- Deionized water
- Teflon-lined stainless steel autoclave
- Magnetic stirrer
- Centrifuge
- Drying oven

Procedure:

- Prepare aqueous solutions of $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$, thiourea, and EDTA.
- Mix the solutions and stir for 30 minutes.
- Transfer the solution to a Teflon-lined stainless steel autoclave.
- Heat the autoclave at a temperature in the range of 180-200°C for 6-12 hours.
- After cooling, collect the nanoparticles by centrifugation.
- Wash the nanoparticles thoroughly with deionized water to remove any unreacted chemicals.
- Dry the NiS nanoparticles.

Protocol 4: Doxorubicin Loading onto NiS Nanoparticles for pH-Responsive Drug Release

This is a representative protocol for loading a chemotherapeutic drug, doxorubicin (DOX), onto the surface of NiS nanoparticles. The release is often triggered by the acidic environment of tumors.

Materials:

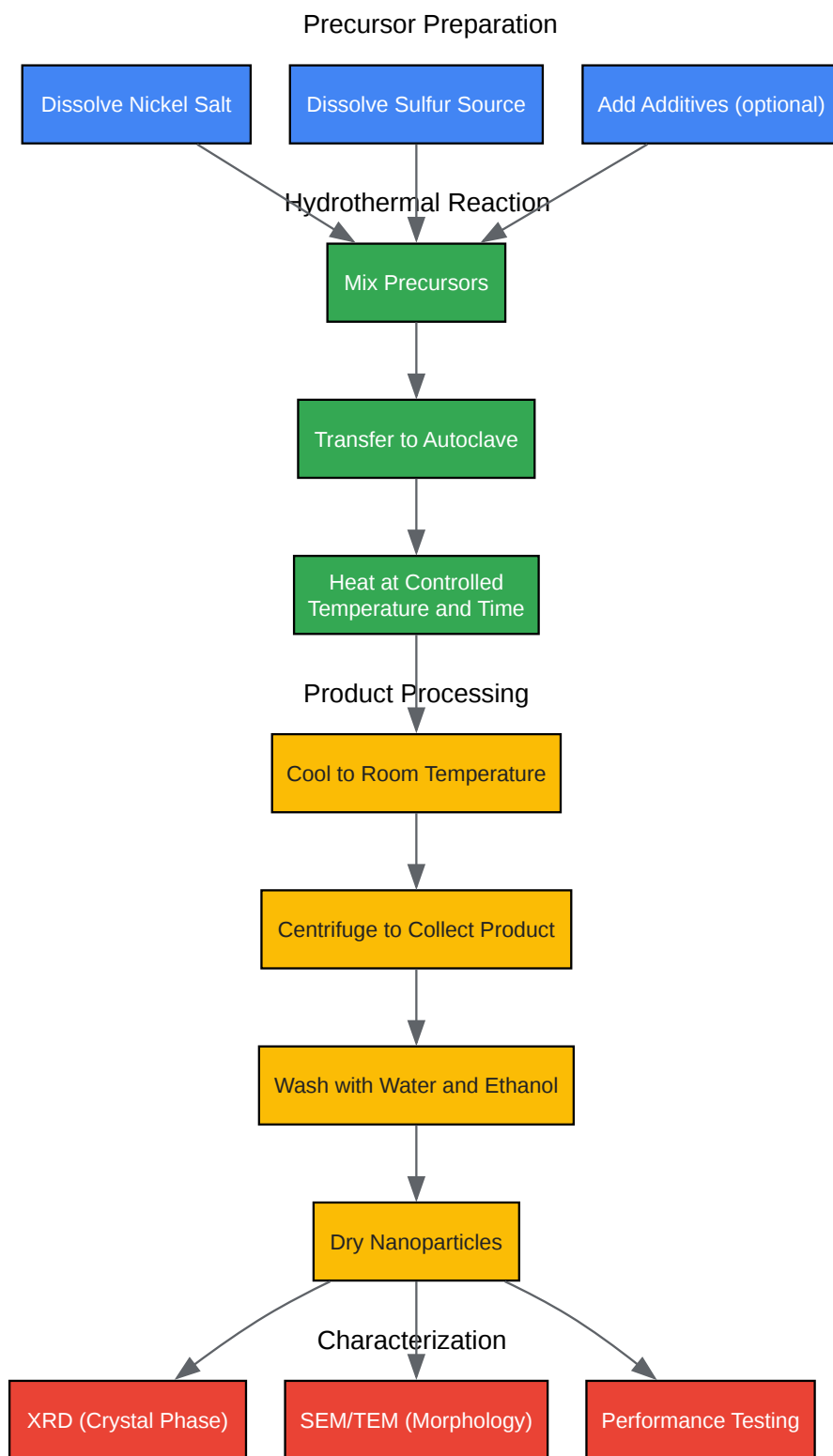
- Synthesized NiS nanoparticles (from Protocol 3)
- Doxorubicin hydrochloride (DOX·HCl)
- Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0
- Deionized water
- Centrifuge
- UV-Vis spectrophotometer

Procedure:

- Disperse a known amount of NiS nanoparticles in an aqueous solution of DOX·HCl.
- Stir the mixture at room temperature for 24 hours in the dark to allow for the adsorption of DOX onto the nanoparticle surface.
- Separate the DOX-loaded NiS nanoparticles (NiS-DOX) from the solution by centrifugation.
- Measure the concentration of free DOX in the supernatant using a UV-Vis spectrophotometer to determine the drug loading efficiency.
- To study the pH-responsive release, disperse the NiS-DOX nanoparticles in PBS at pH 7.4 (simulating physiological conditions) and pH 5.0 (simulating the tumor microenvironment).
- At predetermined time intervals, collect aliquots of the release medium after centrifugation.
- Measure the concentration of released DOX in the supernatant using a UV-Vis spectrophotometer.

Visualizations

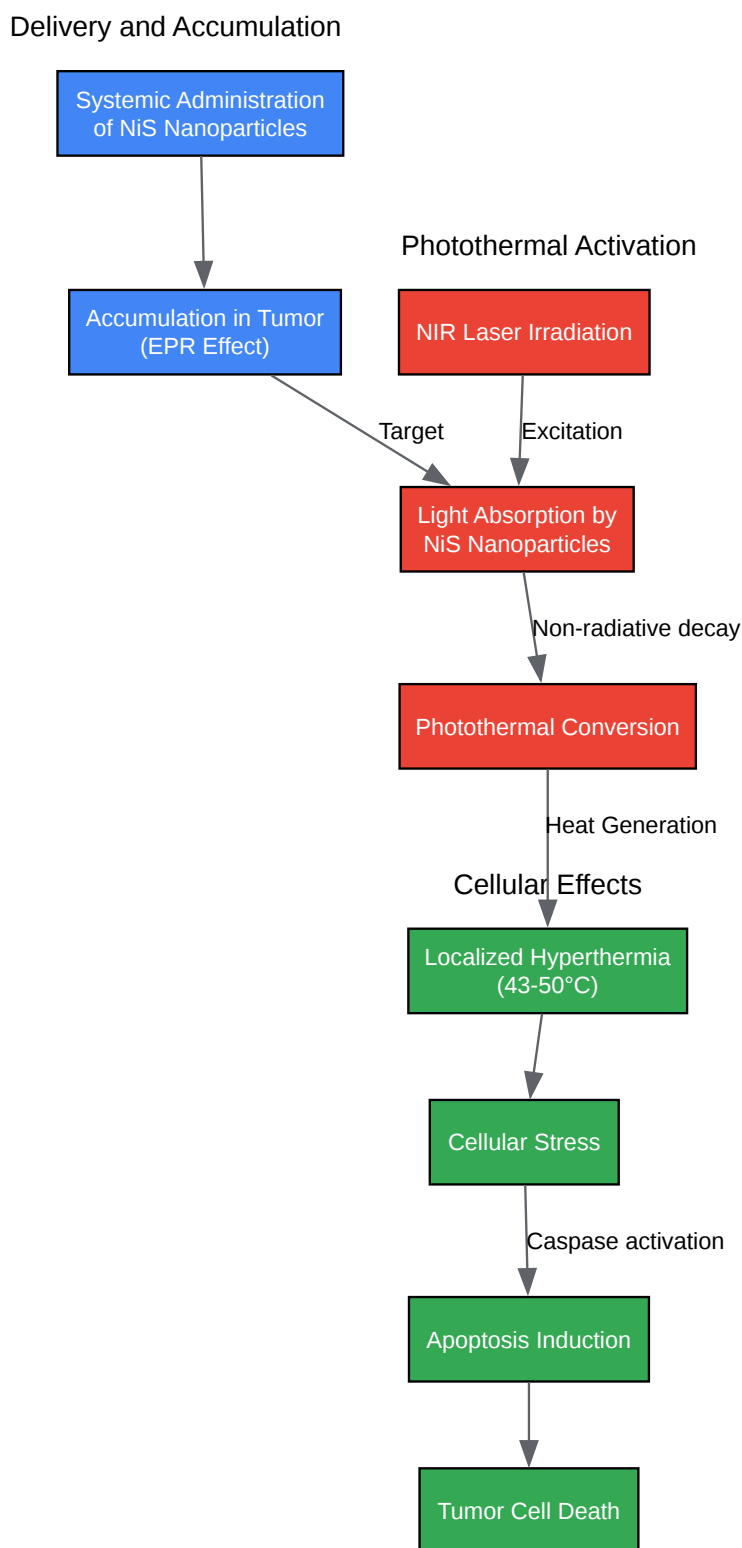
Hydrothermal Synthesis Workflow



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Caption: Workflow for the hydrothermal synthesis of NiS nanoparticles.

Mechanism of NiS Nanoparticle-Mediated Photothermal Therapy



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Caption: Mechanism of NiS nanoparticle-mediated photothermal cancer therapy.

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